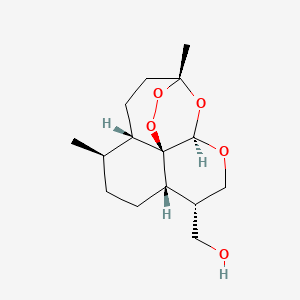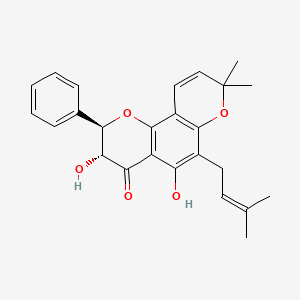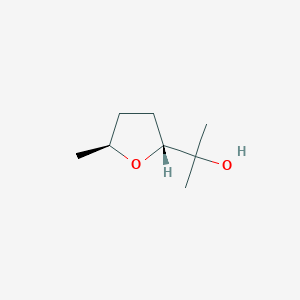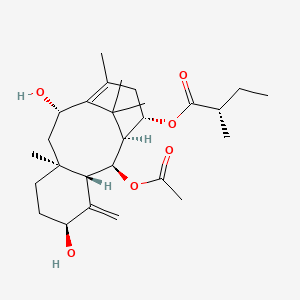
Pnri-299
Vue d'ensemble
Description
PNRI-299 est un inhibiteur sélectif de la transcription du facteur d'activation protéique 1 (AP-1). Le facteur d'activation protéique 1 est un facteur de transcription qui régule l'expression des gènes en réponse à divers stimuli, contrôlant des processus cellulaires tels que la différenciation, la prolifération et l'apoptose. This compound inhibe spécifiquement la transcription d'AP-1 sans affecter d'autres facteurs de transcription tels que le facteur nucléaire kappa B (NF-κB) ou la thioredoxine .
Méthodes De Préparation
La synthèse de PNRI-299 implique une approche chimiogénomique, utilisant un modèle bicyclique conçu pour agir comme une β-brin, un motif courant dans les protéines sensibles au redox. Le modèle incorpore une fraction énèdione pour piéger le résidu crucial de cystéine dans le site actif des protéines redox. Des variations dans le modèle sont introduites en ajoutant différentes chaînes latérales d'acides aminés à l'aide d'une approche de bibliothèque combinatoire .
Analyse Des Réactions Chimiques
PNRI-299 subit des réactions spécifiques avec les nucléophiles redox, en particulier les résidus de cystéine dans les sites actifs des protéines redox. Il interagit avec le nucléophile redox cystéine-65, aidant à l'interprétation des relations structure-activité. Le composé n'affecte pas la transcription de NF-κB ou la thioredoxine, même à des concentrations élevées .
Applications de la recherche scientifique
This compound a des applications significatives dans la recherche scientifique, en particulier dans les domaines de l'immunologie, de l'inflammation et des infections respiratoires. Il a été démontré qu'il réduisait considérablement l'infiltration d'éosinophiles des voies respiratoires, l'hypersécrétion de mucus, l'œdème et les niveaux d'interleukine-4 dans les modèles murins d'asthme . De plus, this compound est utilisé pour étudier le rôle de la transcription d'AP-1 dans divers processus cellulaires et maladies, y compris le cancer et les conditions inflammatoires .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la transcription d'AP-1. Il réagit spécifiquement avec le facteur d'effet redox 1 (Ref-1) pour inhiber la transcription d'AP-1 et sur-exprimer sa cible moléculaire. Le composé interagit avec le nucléophile redox cystéine-65, ce qui permet d'expliquer sa relation structure-activité. Ref-1 atténue l'effet inhibiteur de this compound sur la transcription d'AP-1 .
Applications De Recherche Scientifique
PNRI-299 has significant applications in scientific research, particularly in the fields of immunology, inflammation, and respiratory infections. It has been shown to significantly reduce airway eosinophil infiltration, mucus hypersecretion, edema, and interleukin-4 levels in mouse models of asthma . Additionally, this compound is used to study the role of AP-1 transcription in various cellular processes and diseases, including cancer and inflammatory conditions .
Mécanisme D'action
PNRI-299 exerts its effects by selectively inhibiting AP-1 transcription. It specifically reacts with redox effector factor 1 (Ref-1) to inhibit AP-1 transcription and overexpress its molecular target. The compound interacts with the redox nucleophile cysteine-65, which helps explain its structure-activity relationship. Ref-1 attenuates the inhibitory effect of this compound on AP-1 transcription .
Comparaison Avec Des Composés Similaires
PNRI-299 est unique en son genre par son inhibition sélective de la transcription d'AP-1 sans affecter d'autres facteurs de transcription tels que NF-κB ou la thioredoxine. Des composés similaires comprennent d'autres inhibiteurs sélectifs de la transcription d'AP-1, mais this compound se distingue par son interaction spécifique avec Ref-1 et ses effets importants sur la réduction de l'inflammation des voies respiratoires dans les modèles d'asthme .
Composés similaires::- NDMC101: Un puissant inhibiteur de l'ostéoclastogenèse.
- CHF5407: Un antagoniste du récepteur muscarinique M3 .
L'inhibition sélective de la transcription d'AP-1 par this compound et ses effets significatifs sur la réduction de l'inflammation des voies respiratoires en font un composé précieux pour la recherche scientifique en immunologie et en maladies respiratoires.
Propriétés
IUPAC Name |
N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJVNPKWQFAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550368-41-7 | |
| Record name | PNRI-299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNRI-299 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)






